2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose
Overview
Description
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a glycoside composed of a glucopyranose unit linked to an alpha-L-fucopyranosyl moiety. This compound is significant in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with an alpha-L-fucopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and an appropriate solvent to facilitate the glycosylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of the fucosyl group to the glucopyranose unit. This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is involved in studying glycosylation processes and the role of carbohydrates in cell signaling.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of fucosyl groups to target molecules. This process is crucial in various cellular functions, including cell-cell recognition and signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-Acetamido-2-deoxy-6-O-(beta-D-galactopyran
2-Acetamido-2-deoxy-D-glucose: Lacks the fucosyl group and has different biological properties.
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13?,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVYGSAFLBSSQ-PKAYUKAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-O-acetyl group in the mannosyl donors for the synthesis of this complex carbohydrate?
A1: The research highlights the crucial role of the 2-O-acetyl group in mannosyl donors for achieving high stereoselectivity during mannosylation reactions. [] This stereoselectivity is vital for constructing the desired glycosidic linkages in the target heptasaccharide, ensuring the accurate arrangement of sugar units. The researchers strategically employed this protecting group to control the stereochemistry at the newly formed glycosidic bond, ultimately leading to the successful synthesis of the complex carbohydrate.
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